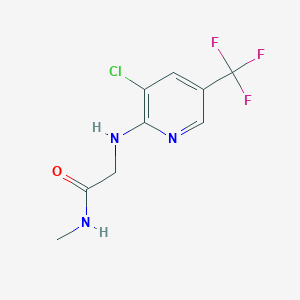

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide

Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide is a pyridine-derived acetamide compound featuring a chloro-trifluoromethylpyridinyl core linked to an N-methylacetamide group. Its molecular formula is C₉H₉ClF₃N₃O, with a molecular weight of 283.64 g/mol. The compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to commercial fungicides like Fluopyram, though its specific applications remain under investigation .

Properties

Molecular Formula |

C9H9ClF3N3O |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-methylacetamide |

InChI |

InChI=1S/C9H9ClF3N3O/c1-14-7(17)4-16-8-6(10)2-5(3-15-8)9(11,12)13/h2-3H,4H2,1H3,(H,14,17)(H,15,16) |

InChI Key |

HXHVLPKGRRQCIW-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CNC1=C(C=C(C=N1)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Physicochemical Properties

The compound is differentiated from analogs by the N-methylacetamide substituent.

Table 1: Structural and Molecular Comparison

*LogP values estimated using fragment-based methods.

Toxicity and Regulatory Considerations

- Fluopyram is classified as a thyroid carcinogen in rodent studies, linked to its benzamide-ethyl structure .

- Thioether-containing analogs (e.g., ) may generate reactive metabolites (e.g., sulfoxides), necessitating careful toxicity profiling .

Biological Activity

The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-N-methylacetamide, with CAS number 263387-09-3, is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various cellular targets and its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C9H10ClF3N2O, with a molecular weight of approximately 254.64 g/mol. The structure features a chlorinated pyridine ring substituted with a trifluoromethyl group and an N-methylacetamide moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of pyridine compounds can inhibit cell proliferation in various cancer cell lines, including HCT116 (colon cancer), HePG2 (liver cancer), and HOS (osteosarcoma) cells. The compound exhibited IC50 values in the range of 12.4 to 17.8 μM against these cell lines, indicating significant cytotoxicity at relatively low concentrations .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 17.8 |

| HePG2 | 12.4 |

| HOS | 17.6 |

The biological activity of the compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression. For example, down-regulation of genes such as BRCA1, BRCA2, and PALB2 has been observed in treated cancer cells, suggesting a mechanism that interferes with DNA repair processes . Additionally, molecular docking studies have indicated promising interactions with proteins like enoyl reductase from Escherichia coli and human SOS1, which are critical in various metabolic pathways .

Antibacterial Activity

Beyond anticancer properties, there is emerging evidence regarding the antibacterial activity of this compound. A study assessing related pyridine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance antimicrobial properties .

Table 2: Antibacterial Activity Overview

| Bacteria | Activity Observed |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Positive |

| Proteus mirabilis | Positive |

Case Studies

A notable case study involved the synthesis of similar pyridine derivatives where researchers reported significant antibacterial effects at minimal inhibitory concentrations (MIC). The study found that certain modifications to the pyridine ring improved efficacy against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.